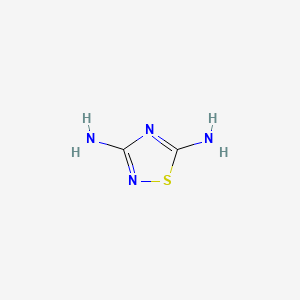

1,2,4-Thiadiazole-3,5-diamine

Description

Properties

IUPAC Name |

1,2,4-thiadiazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGAYYOOVPWBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955841 | |

| Record name | 1,2,4-Thiadiazolidine-3,5-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34283-30-2 | |

| Record name | Amtizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Thiadiazolidine-3,5-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-thiadiazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction proceeds via the oxidative coupling of imidoyl or guanyl thiourea precursors. Iodine facilitates the dehydrogenation of the thiourea moiety, inducing cyclization to form the thiadiazole ring. This method demonstrates broad compatibility with electron-donating and electron-withdrawing substituents on both aromatic and aliphatic substrates. For example, 5-amino-3-phenyl-1,2,4-thiadiazole derivatives are synthesized in 72-89% yield within 2 hours at 60°C. The absence of transition metals and short reaction times make this protocol environmentally favorable.

Optimization and Limitations

Key parameters include:

- Iodine stoichiometry : 1.2 equivalents optimal for complete conversion

- Solvent : Dichloroethane enhances solubility of iodine and substrates

- Temperature : Reactions proceed efficiently at 60–80°C

While scalable to gram quantities, iodine’s corrosive nature demands specialized glassware. Product purification occasionally requires column chromatography due to residual iodine complexes.

KF/Al2O3-Catalyzed One-Pot Cyclocondensation

A solvent-free methodology employing KF/Al2O3 as a heterogeneous catalyst enables the synthesis of 5-substituted amino-1,2,4-thiadiazoles from amidoximes and thioureas.

Synthetic Procedure

The reaction involves:

- Mixing amidoximes (1 mmol) with N-substituted thioureas (1 mmol)

- Adding KF/Al2O3 (1:1 ratio, 1 g)

- Heating at 90–100°C for 60 hours

This method produces 3,5-diamino derivatives in 65-78% yield after column chromatography. The catalyst’s reusability (up to 3 cycles without significant activity loss) enhances cost-efficiency.

Structural Characterization

X-ray crystallography confirms the planar thiadiazole ring with characteristic bond lengths:

The electron-withdrawing nature of the thiadiazole ring is evidenced by downfield shifts in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons).

NaH–DMF-Promoted Dehydrogenative Cyclization

A transition-metal-free approach utilizing sodium hydride (NaH) in DMF solvent enables intramolecular N–S bond formation.

Key Reaction Steps

- Thioacylation : Amidines react with dithioesters or aryl isothiocyanates

- Cyclization : Base-mediated dehydrogenation forms the thiadiazole ring

- Aromatization : Eliminated H₂S gas drives the reaction to completion

This method achieves 68-92% yield for 3,5-diarylaminothiadiazoles. The proposed mechanism involves a carbamoyl anion intermediate generated from DMF deprotonation, which initiates radical chain propagation.

Substrate Compatibility Table

| Substrate Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Methoxyphenyl amidine | 92 | 12 |

| 2-Naphthyl amidine | 85 | 14 |

| 3-Pyridyl amidine | 68 | 16 |

Thiosemicarbazide Cyclization

Classical methods involve cyclizing thiosemicarbazide derivatives under acidic conditions. Polyphosphoric acid (PPA) and methane sulfonic acid are common dehydrating agents.

Protocol Overview

- Mix thiosemicarbazide (1 mmol) with PPA (3 g)

- Heat at 120°C for 6 hours

- Quench with ice-water and extract with ethyl acetate

This method provides 58-74% yield but requires careful temperature control to prevent decomposition.

Limitations

- Extended reaction times (6-8 hours)

- Corrosive reagents complicate large-scale synthesis

- Limited functional group tolerance

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Average Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Iodine oxidation | 82 | 2 h | Moderate |

| KF/Al2O3 catalysis | 71 | 60 h | High |

| NaH–DMF | 85 | 14 h | Low |

| Thiosemicarbazide | 66 | 6 h | Moderate |

Industrial Applicability

- Iodine method : Suitable for pilot-scale synthesis but requires iodine recovery systems

- KF/Al2O3 : Ideal for continuous flow reactors due to heterogeneous catalysis

- NaH–DMF : Limited by DMF’s high boiling point and NaH’s pyrophoricity

Chemical Reactions Analysis

1,2,4-Thiadiazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include phosphorus oxychloride, hydrazine derivatives, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1,2,4-Thiadiazole-3,5-diamine is primarily used in the synthesis of pharmaceuticals with a range of biological activities. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines and pathogens.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation, showing varying degrees of activity depending on structural modifications .

Agriculture

Pesticides and Herbicides

The compound is also utilized in agricultural chemistry for developing pesticides and herbicides. Its biological activity against pests and weeds makes it a valuable resource for enhancing crop protection.

Case Study: Insecticidal Properties

Research has indicated that certain derivatives of this compound exhibit potent insecticidal properties. For example, modified thiadiazoles demonstrated effective control over specific pest populations in field trials .

Materials Science

Advanced Materials Synthesis

this compound serves as a precursor for synthesizing advanced materials such as polymers and dyes. Its unique electronic properties allow for applications in electronic devices and sensors.

Data Table: Properties of Thiadiazole-Based Materials

| Material Type | Properties | Applications |

|---|---|---|

| Polymers | High thermal stability | Electronics |

| Dyes | Vibrant colors | Textile industry |

| Silica Hybrids | Mesoporous structure | Catalysis and adsorption |

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Studies have shown that it can effectively bind to various enzymes involved in metabolic pathways.

Case Study: DNA Binding

Research has explored the interaction of this compound with DNA. It was found that certain derivatives could bind effectively to DNA strands, suggesting potential applications in gene therapy and molecular diagnostics .

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-3,5-diamine involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting specific enzymes or binding to DNA, thereby disrupting essential biological processes in pathogens or cancer cells . The compound’s structure allows it to form hydrogen bonds and interact with hydrophobic sites, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Influence: Amino groups in 1,2,4-thiadiazole-3,5-diamine enable condensation reactions (e.g., imine formation), whereas halogenated derivatives (diiodo, dichloro) undergo cross-coupling or electrophilic substitution .

- Synthetic Flexibility : The diamine can be synthesized without H₂O₂ under basic conditions, contrasting with 1,3,5-thiadiazole-5-amido-2-carbamate, which requires CO₂ absorption for carboxylate formation .

Materials Science

- The diamine serves as a precursor for aromatic imines (e.g., 3,5-di(diMeTPA)-1,2,4-ThdiAz), which are used in polymer composites for optoelectronic applications .

- Halogenated analogs are less utilized in materials science but dominate medicinal chemistry applications .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties

Biological Activity

1,2,4-Thiadiazole-3,5-diamine (CAS Number: 34283-30-2) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring with two amino groups at the 3 and 5 positions. Its unique structure imparts significant chemical reactivity and biological activity.

Key Properties:

- Molecular Formula: C2H4N4S

- Solubility: Soluble in water, indicating potential for bioavailability in pharmacological applications.

- Stability: Exhibits stability in acidic conditions and is known to interact with various biomolecules.

The biological activity of 1,2,4-thiadiazole derivatives is often attributed to their ability to interact with cellular components such as enzymes and DNA. The mechanisms include:

- Anticancer Activity: Similar compounds have shown the ability to inhibit DNA replication and disrupt cellular processes related to tumor growth. For instance, certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10 μg/mL .

- Antimicrobial Effects: The compound has been noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the thiadiazole ring can enhance these effects .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related derivatives:

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

A study evaluated the cytotoxic properties of several thiadiazole derivatives against human cancer cell lines. The most active compound demonstrated an IC50 of 3.29 μg/mL against HCT116 cells, indicating strong anticancer potential . -

Antimicrobial Activity:

Research highlighted the antibacterial efficacy of modified thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The derivatives showed minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin . -

Anticonvulsant Screening:

In a screening for anticonvulsant activity using the maximal electroshock seizure model in mice, several derivatives exhibited protective effects against induced seizures .

Future Directions

The pharmacological potential of this compound suggests avenues for further research:

- Structural Modifications: Investigating how different substituents on the thiadiazole ring affect biological activity could lead to more potent derivatives.

- Mechanistic Studies: More detailed studies on the molecular mechanisms through which these compounds exert their effects will enhance understanding and guide therapeutic applications.

- In Vivo Studies: Conducting comprehensive in vivo studies to evaluate efficacy and safety profiles will be crucial for potential clinical applications.

Q & A

Q. What macrocyclic strategies improve the bioavailability of 1,2,4-thiadiazole derivatives?

- Methodological Answer : Macroheterocycles incorporating 3,5-diamino-1,2,4-thiadiazole fragments enhance solubility and target affinity. For example, N-alkylated macrocycles with dodecyl chains exhibit amphiphilic properties, improving membrane penetration . In vitro permeability assays (e.g., Caco-2 monolayers) quantify bioavailability enhancements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.